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molecular formula C12H16O B8598905 3-Methyl-8-methylidene-2,4,5,7,8,8a-hexahydroazulen-6(1H)-one CAS No. 51334-36-2

3-Methyl-8-methylidene-2,4,5,7,8,8a-hexahydroazulen-6(1H)-one

Cat. No. B8598905
M. Wt: 176.25 g/mol
InChI Key: ZDWXQYRWBIFVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013711

Procedure details

A solution, cooled to -10°, of 26.7 g of 6-hydroxy-1-methyl-4-methylen-2,3,3a, 4,5,6,7,8-octahydroazulene in 1500 ml of acetone was treated dropwise within 30 minutes with 65 ml of Jones reagent (172 mM CrO3). The mixture was poured on the excess ice-cold bicarbonate solution and exhaustively extracted with ether. The organic phase was washed with bicarbonate solution and water, dried with anhydrous magnesium sulphate and concentrated under reduced pressure. The crude product which was obtained in the form of a yellow oil, was fractionated under reduced presdure and yielded 20.5 g (yield 77%) of pure 1-methyl-4-methylen-6-oxo-2,3,3a, 4,5,6,7,8-octahydroazulene; b.p.0.005 62°-65°; IR(film)νmax = 3090, 1708, 1640, 1450/38, 1345, 1322, 1305, 1262, 1240, 1195, 1140, 1108, 950, 900, 800 cm-1. The compound has a herb-like, camphorous, terpin oil-like odour.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:11][CH2:10][C:9]2[CH:5]([CH2:6][CH2:7][C:8]=2[CH3:12])[C:4](=[CH2:13])[CH2:3]1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH3:12][C:8]1[CH2:7][CH2:6][CH:5]2[C:9]=1[CH2:10][CH2:11][C:2](=[O:1])[CH2:3][C:4]2=[CH2:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
OC1CC(C2CCC(=C2CC1)C)=C
Name
Quantity
1500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
65 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product which was obtained in the form of a yellow oil

Outcomes

Product
Name
Type
product
Smiles
CC=1CCC2C(CC(CCC12)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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